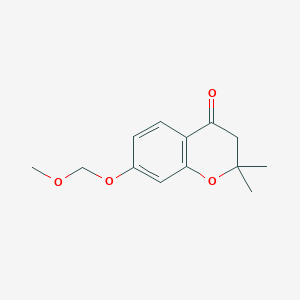
7-Methoxymethoxy-2,2-dimethyl-4-chromanone
Cat. No. B8325350
M. Wt: 236.26 g/mol
InChI Key: KDUJBFBGDPLKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04968819
Procedure details


A mixture of 20 ml of 10% sodium hydroxide solution, 50 ml of dichloro methane, 0.5 g (2 millimoles) of triethyl benzyl ammonium chloride and 0.9 g (10 millimoles) of 7-hydroxy-2,2-dimethyl-4-chromanone is intensively stirred at 20° C. for 30 minutes. To the mixture 3.1 g (2 ml, 25 millimoles) of bromomethyl-methyl-ether are added. The reaction mixture is stirred for a further 30 minutes, the organic phase is separated, washed twice with 50 ml. of water each, dried and the solvent is removed. The residue is crystallized from 70% ethanol. Thus 2.1 g of the desired compound are obtained, yield 90% . Mp.: 77°-79° C.





Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:16])[CH2:9][C:10]([CH3:15])([CH3:14])[O:11]2)=[CH:6][CH:5]=1.Br[CH2:18][O:19][CH3:20]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.ClCCl>[CH3:18][O:19][CH2:20][O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:16])[CH2:9][C:10]([CH3:14])([CH3:15])[O:11]2)=[CH:6][CH:5]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C2C(CC(OC2=C1)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCOC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is intensively stirred at 20° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for a further 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 50 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of water each, dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from 70% ethanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCOC1=CC=C2C(CC(OC2=C1)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
